molecular formula C7H3F4NO2 B1403330 2-Fluoro-6-(trifluoromethyl)isonicotinic acid CAS No. 1227579-85-2

2-Fluoro-6-(trifluoromethyl)isonicotinic acid

Cat. No.: B1403330
CAS No.: 1227579-85-2
M. Wt: 209.1 g/mol
InChI Key: NDURNUDTAZLSJA-UHFFFAOYSA-N
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Description

2-Fluoro-6-(trifluoromethyl)isonicotinic acid is a fluorinated derivative of isonicotinic acid. This compound is characterized by the presence of both fluoro and trifluoromethyl groups attached to the pyridine ring, which significantly influences its chemical properties and reactivity. It is used in various fields, including pharmaceuticals, agrochemicals, and material sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(trifluoromethyl)isonicotinic acid can be achieved through several methods. One common approach involves the reaction of 2-trifluoromethyl-3-nitropyridine with tetrabutylammonium fluoride in acetonitrile under reflux conditions . The reaction is monitored using thin-layer chromatography (TLC) and typically completes within 8 hours. The product is then extracted using diethyl ether and purified through distillation.

Another method involves the simultaneous vapor-phase chlorination/fluorination of pyridine derivatives at high temperatures (>300°C) using transition metal-based catalysts such as iron fluoride . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving high efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-(trifluoromethyl)isonicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(trifluoromethyl)isonicotinic acid involves its interaction with molecular targets through its fluorinated groups. These interactions can influence the compound’s binding affinity and specificity towards enzymes or receptors. For instance, its derivatives have been shown to inhibit specific tyrosine kinases, which are involved in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of fluoro and trifluoromethyl groups in 2-Fluoro-6-(trifluoromethyl)isonicotinic acid imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in pharmaceuticals and agrochemicals.

Properties

IUPAC Name

2-fluoro-6-(trifluoromethyl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F4NO2/c8-5-2-3(6(13)14)1-4(12-5)7(9,10)11/h1-2H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDURNUDTAZLSJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(F)(F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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